4-(3,5-dimethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
4-(3,5-Dimethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a synthetic organic compound that belongs to the class of thiazine derivatives This compound is characterized by its complex structure, which includes a thiazine ring fused with a benzene ring, a fluorine atom, and a carbonitrile group The presence of methoxy groups on the phenyl ring and the sulfone group (1,1-dioxide) further adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazine Ring: The initial step involves the cyclization of a suitable precursor, such as 2-aminobenzenethiol, with a carbonitrile derivative under acidic or basic conditions to form the thiazine ring.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Dimethoxyphenyl Group: This step involves a coupling reaction, such as Suzuki-Miyaura coupling, between the thiazine derivative and a boronic acid or ester of 3,5-dimethoxyphenyl.
Oxidation to Form the Sulfone: The final step is the oxidation of the thiazine sulfur to the sulfone (1,1-dioxide) using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, to form sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can target the nitro or carbonitrile groups, converting them to amines or other reduced forms.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents.
Coupling: Palladium catalysts, boronic acids, and esters.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorine atom and the sulfone group can enhance binding affinity and selectivity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets. The fluorine atom and the sulfone group play crucial roles in its binding affinity and selectivity. The compound can inhibit enzymes or modulate receptors by forming strong interactions with active sites or binding pockets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile: Lacks the fluorine atom and sulfone group, which may affect its reactivity and biological activity.
8-Fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide: Lacks the dimethoxyphenyl group, potentially altering its chemical properties and applications.
4-(3,5-Dimethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine: Lacks the carbonitrile group, which may influence its reactivity and binding interactions.
Uniqueness
The uniqueness of 4-(3,5-dimethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, while the sulfone group increases its reactivity and potential for diverse applications.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4S/c1-23-12-6-11(7-13(8-12)24-2)20-10-14(9-19)25(21,22)17-15(18)4-3-5-16(17)20/h3-8,10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERXSVXNYQSVOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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